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Compound of Interest

Compound Name: 4'-Ethoxyacetophenone

Cat. No.: B044001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Ethoxyacetophenone, a key intermediate in various synthetic pathways. The document
details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition. This information is critical for
the identification, characterization, and quality control of 4'-Ethoxyacetophenone in research
and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4'-
Ethoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

Ar-H (ortho to
7.92 Doublet 2H 8.8

C=0)

Ar-H (ortho to -
6.91 Doublet 2H 8.8

OEY)
4.10 Quartet 2H 7.0 -O-CH2-CHs
2.55 Singlet 3H - -CO-CHs
1.42 Triplet 3H 7.0 -O-CH2-CHs

13C NMR (Carbon-13 NMR) Data[1][2]

Chemical Shift (6) ppm Assignment
196.8 C=0
163.2 Ar-C (para to C=0)
130.5 Ar-C (ortho to C=0)
130.2 Ar-C (ipso)
1141 Ar-C (ortho to -OEt)
63.7 -O-CH2-CHs
26.3 -CO-CHs
14.7 -O-CH2-CHs

Infrared (IR) Spectroscopy[3][4]
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Wavenumber (cm~?) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1675 Strong C=0 stretch (aromatic ketone)

~1605, ~1575 Medium-Strong C=C stretch (aromatic ring)

~1255 Strong C-O stretch (aryl ether)

~1170 Medium C-O stretch (aryl ether)

-840 Strong C-H bend (para-disubstituted
benzene)

Mass Spectrometry (MS)[5]

m/z Relative Intensity Proposed Fragment lon

164 High [M]* (Molecular lon)

149 Medium [M - CHs]*

136 High [M - C2H4]*

121 High [M - CHsCOJ*

93 Medium [CeHsO]*

65 Medium [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

o Approximately 10-20 mg of 4'-Ethoxyacetophenone was dissolved in ~0.7 mL of deuterated
chloroform (CDCIs3) in a standard 5 mm NMR tube.

e The solution was thoroughly mixed to ensure homogeneity.
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Instrument Parameters:

Spectrometer: A 400 MHz NMR spectrometer.

Solvent: CDCl3

Reference: Tetramethylsilane (TMS) at O ppm.

Temperature: 298 K

1H NMR Acquisition:

o A standard single-pulse experiment was performed.

e The spectral width was set to encompass all proton signals.

» A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

e A proton-decoupled 3C NMR spectrum was acquired.

o The spectral width was set to cover the expected range for all carbon signals.

e Alarger number of scans were accumulated due to the lower natural abundance of 3C.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The diamond crystal of the ATR accessory was cleaned with isopropanol and allowed to dry
completely.

o A background spectrum of the clean, empty crystal was recorded.

o A small amount of solid 4'-Ethoxyacetophenone was placed directly onto the ATR crystal,
ensuring complete coverage.

e The pressure arm was engaged to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron lonization)

Sample Introduction:

« A small amount of 4'-Ethoxyacetophenone was introduced into the mass spectrometer via
a direct insertion probe or by gas chromatography.

e The sample was vaporized in the ion source.
lonization and Analysis:
« lonization Method: Electron lonization (EI) at 70 eV.[3][4]

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the
ions based on their mass-to-charge ratio (m/z).

o Detection: The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4'-Ethoxyacetophenone.
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General Workflow for Spectroscopic Analysis of 4'-Ethoxyacetophenone
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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